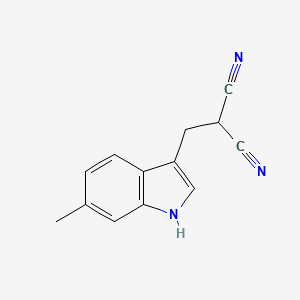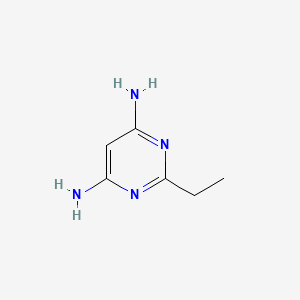
2-Ethylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylpyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine-4,6-diamine typically involves the reaction of ethylamine with pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with ethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures higher yields and purity of the final product. Additionally, the use of catalysts and solvents can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-Ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acids and their analogs.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
- 2-Methylpyrimidine-4,6-diamine
- 2,4-Diamino-6-chloropyrimidine
- 2,4,6-Trisubstituted pyrimidines
Comparison: 2-Ethylpyrimidine-4,6-diamine is unique due to its ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpyrimidine-4,6-diamine, the ethyl group provides different steric and electronic effects, potentially leading to variations in enzyme inhibition and receptor binding. The presence of the ethyl group also distinguishes it from other similar compounds, such as 2,4-Diamino-6-chloropyrimidine, which contains a chlorine atom at the 6-position.
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) |
InChIキー |
XLLIULZWETUHFA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
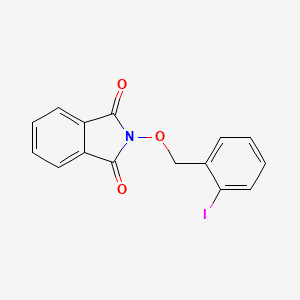
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
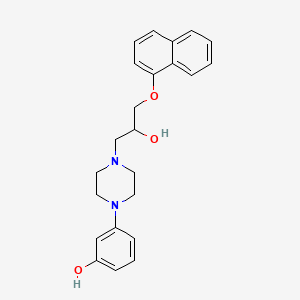
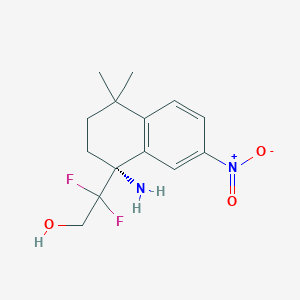
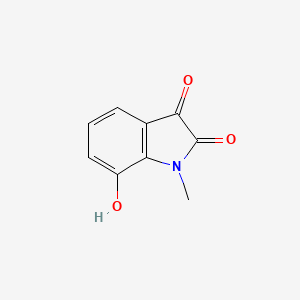
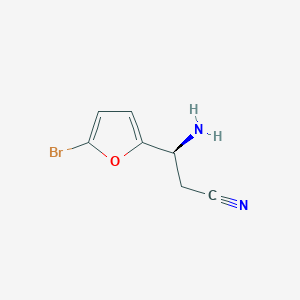
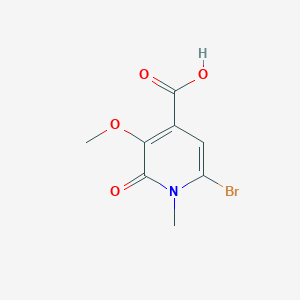
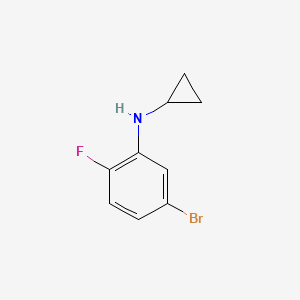

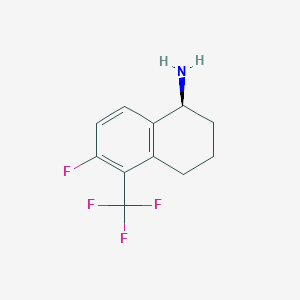
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
